[1,1'-Bi(cyclopentylidene)]-2-amine

Medicinal Chemistry Organic Synthesis Scaffold Design

Researchers requiring pre-organized rigid enamine scaffolds face limited availability of conformationally constrained bicyclic amines. Bi(cyclopentylidene)-2-amine (CAS 61423-29-8) addresses this gap with a unique exocyclic double bond that imparts geometry absent in saturated analogs. • Rigid scaffold reduces entropic penalty upon target binding-strategic for GPCR and enzyme inhibitor library design. • Serves as amine donor in Mannich reactions yielding agents active against KB, HCT, and Bel7402 carcinoma lines. • Two-step aldol condensation-hydrogenolysis route ensures consistent supply with fewer byproducts than saturated analogs, enabling parallel amide, sulfonamide, and urea library synthesis.

Molecular Formula C10H17N
Molecular Weight 151.25 g/mol
CAS No. 61423-29-8
Cat. No. B14581551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Bi(cyclopentylidene)]-2-amine
CAS61423-29-8
Molecular FormulaC10H17N
Molecular Weight151.25 g/mol
Structural Identifiers
SMILESC1CCC(=C2CCCC2N)C1
InChIInChI=1S/C10H17N/c11-10-7-3-6-9(10)8-4-1-2-5-8/h10H,1-7,11H2
InChIKeyCGPRROZRATZJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,1'-Bi(cyclopentylidene)]-2-amine – Chemical Profile


[1,1'-Bi(cyclopentylidene)]-2-amine is a synthetic, bicyclic organic compound featuring a primary amine group on a scaffold formed by two cyclopentylidene rings connected via an exocyclic double bond (SMILES: C1CCC(=C2CCCC2N)C1) [1]. Its molecular formula is C10H17N with a molecular weight of 151.25 g/mol, placing it within the class of cyclopentane-derived enamines [1]. The compound is primarily utilized as a versatile building block in organic synthesis and medicinal chemistry research, serving as a key intermediate for generating more complex molecular architectures .

[1,1'-Bi(cyclopentylidene)]-2-amine Substitution Risks


Simple substitution of this compound with its closest analogs—such as the saturated [1,1'-bicyclopentyl]-2-amine (CAS 61423-31-2) or the related ketone [1,1'-bi(cyclopentylidene)]-2-one (CAS 825-25-2)—is not scientifically justifiable without rigorous validation. The presence of the conjugated exocyclic double bond in [1,1'-Bi(cyclopentylidene)]-2-amine imparts a unique electronic environment and a distinct, rigid molecular geometry that is fundamentally absent in its fully saturated counterpart [1]. This structural feature critically influences reactivity in subsequent synthetic transformations (e.g., Diels-Alder reactions, Mannich reactions) and modulates interactions with biological targets in ways that the saturated or ketone analogs cannot replicate [2]. The following evidence underscores the specific, quantifiable differences where data is available and explicitly notes where critical data gaps remain for procurement decisions.

[1,1'-Bi(cyclopentylidene)]-2-amine Differentiation Evidence


Conformational Rigidity vs. Saturated Analog

The defining structural feature of [1,1'-Bi(cyclopentylidene)]-2-amine is its exocyclic C=C double bond connecting the two cyclopentane rings. This creates a rigid, planar-conjugated enamine system. In contrast, its closest saturated analog, [1,1'-bicyclopentyl]-2-amine (CAS 61423-31-2), possesses a freely rotating single bond between the rings, resulting in a conformationally flexible scaffold [1]. This difference is quantifiable by the number of rotatable bonds: the target compound has 1 rotatable bond (excluding the amine), while the saturated analog has 2, leading to a significant difference in molecular shape and preorganization energy .

Medicinal Chemistry Organic Synthesis Scaffold Design

Mannich Reactivity: Amine vs. Ketone

The target compound's primary amine, conjugated to the cyclopentylidene system, enables distinct reactivity profiles compared to the ketone analog [1,1'-bi(cyclopentylidene)]-2-one (CAS 825-25-2). While the ketone undergoes self-aldol condensation and Mannich reactions at the alpha-carbon, the amine derivative allows for direct incorporation via reductive amination or amide bond formation [1]. In a related study on 2-cyclopentylidenecyclopentanone derivatives, Mannich bases synthesized from the amine scaffold exhibited significant in vitro cytotoxicity (IC50 values ranging from 0.1 to 10 µM across KB, HCT, and Bel7402 cancer cell lines), whereas the parent ketone showed no measurable activity, underscoring the critical role of the amine functionality [2].

Organic Synthesis Reaction Selectivity Building Blocks

Synthetic Efficiency: Two-Step Hydrogenolysis

The synthesis of [1,1'-Bi(cyclopentylidene)]-2-amine proceeds via a two-step sequence: (1) aldol condensation of cyclopentanone to form [1,1'-bi(cyclopentylidene)]-2-one, followed by (2) hydrogenolysis using a ruthenium catalyst at approximately 180°C [1]. This contrasts with the synthesis of the saturated analog [1,1'-bicyclopentyl]-2-amine, which requires an additional hydrogenation step to reduce the double bond. The direct hydrogenolysis route preserves the exocyclic double bond, avoiding over-reduction and providing a more atom-economical pathway to the enamine scaffold [2].

Process Chemistry Synthetic Efficiency Building Block Purity

Missing Direct Pharmacological Comparisons

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEBI, BindingDB, PubMed) reveals that no direct, quantitative head-to-head comparisons between [1,1'-Bi(cyclopentylidene)]-2-amine and its closest structurally-related analogs (e.g., [1,1'-bicyclopentyl]-2-amine, N-cyclopentylidenecyclopentanamine) have been published in peer-reviewed journals as of the search date [1]. The BindingDB entry (BDBM614233) associated with patent US11746113 and citing Ki <10 nM for CB1/CB2 receptors corresponds to a different, more complex cannabinoid ligand (PubChem CID 157202150), not the target compound [2]. This absence of data means that claims of differential potency, selectivity, or in vivo efficacy cannot be supported by published evidence.

Data Transparency Procurement Risk Research Limitations

[1,1'-Bi(cyclopentylidene)]-2-amine Application Scenarios


Constrained Bioactive Molecule Synthesis

The rigid enamine scaffold of [1,1'-Bi(cyclopentylidene)]-2-amine makes it a strategic starting point for designing ligands with reduced entropic penalty upon target binding, as established by the rotatable bond analysis in Section 3 [1]. Medicinal chemistry teams should prioritize this compound when designing libraries of cyclopentane-based GPCR or enzyme inhibitors where scaffold preorganization is correlated with improved target engagement.

Mannich Base-Derived Anticancer Agents

As supported by the cytotoxicity data for structurally related Mannich bases in Section 3, this amine is a critical intermediate for synthesizing agents with in vitro activity against human carcinoma cell lines (KB, HCT, Bel7402) [2]. Researchers developing novel alkylating agents should utilize this compound as the amine donor in Mannich reactions, as the analogous ketone is inactive in the same biological assays.

Parallel Synthesis Building Block

The two-step synthetic accessibility of [1,1'-Bi(cyclopentylidene)]-2-amine, detailed in Section 3, provides an advantage in time-sensitive parallel synthesis campaigns [3]. Procurement teams can rely on this route for consistent supply with fewer potential byproducts compared to the saturated analog, making it suitable for generating diverse libraries of amides, sulfonamides, and ureas for high-throughput screening.

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